ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
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Overview
Description
Ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is a chemical compound with the molecular formula C16H13FN2O3S It is a derivative of thienopyrimidine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate can be compared with other thienopyrimidine derivatives:
Ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate: Similar structure but with a fluorine atom at a different position on the phenyl ring.
Ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate: Contains a chlorine atom instead of a fluorine atom.
Ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate: Contains a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-2-22-13(20)7-19-9-18-14-12(8-23-15(14)16(19)21)10-4-3-5-11(17)6-10/h3-6,8-9H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMZWAMNRBRFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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